molecular formula C18H39Al B13744212 Tris(2-methylpentyl)aluminium CAS No. 3711-23-7

Tris(2-methylpentyl)aluminium

Cat. No.: B13744212
CAS No.: 3711-23-7
M. Wt: 282.5 g/mol
InChI Key: WCWWRDANFBTPCH-UHFFFAOYSA-N
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Description

Historical Trajectories and Landmark Discoveries in Organoaluminium Chemistry

The field of organoaluminium chemistry traces its origins back to 1859, with the discovery of the first organoaluminium compound, (C₂H₅)₃Al₂I₃. wikipedia.org However, these compounds remained relatively obscure until the 1950s. A pivotal moment in the history of the field came with the work of Karl Ziegler and his colleagues, who discovered the direct synthesis of trialkylaluminium compounds. wikipedia.org They subsequently applied these compounds to the catalytic polymerization of olefins. This line of research was of such fundamental importance that it culminated in Karl Ziegler being awarded the Nobel Prize in Chemistry in 1963, an honor he shared with Giulio Natta for their work on catalysts for polymer production. wikipedia.org This pioneering work opened up a new era in organometallic chemistry, influencing not only synthetic organic chemistry and catalysis but also the development of precursors for advanced inorganic materials.

The Significance of Organoaluminium Reagents in Modern Synthetic and Materials Science

Organoaluminium reagents are indispensable tools in modern chemical synthesis and materials science, primarily due to their role as catalysts and co-catalysts in polymerization reactions. ontosight.aiontosight.ai They are key components of Ziegler-Natta catalysts, which are used for the polymerization of alkenes to produce polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgontosight.ai In these systems, the organoaluminium compound, acting as a co-catalyst, activates a transition metal catalyst, which in turn facilitates the polymerization process. vulcanchem.com

Beyond polymerization, organoaluminium compounds are utilized in a variety of organic synthesis reactions. One such significant reaction is carboalumination, which involves the addition of an organoaluminium compound across an alkene or alkyne, leading to the formation of a new carbon-carbon bond and a carbon-aluminium bond. wikipedia.orgnih.gov This process can be conducted thermally or with the aid of a transition metal catalyst and is regioselective for 1-alkenes. wikipedia.org The resulting organometallic intermediates are versatile and can be further functionalized. nih.gov Additionally, the strong reducing power of some organoaluminium compounds makes them useful for specific transformations, such as the reduction of carbonyl compounds. vulcanchem.com Their applications also extend to asymmetric conjugate addition reactions and as potential hydroamination catalysts. sigmaaldrich.com

Classification and Structural Characteristics of Alkylaluminium Compounds, with Emphasis on Tris(2-methylpentyl)aluminium and Related Analogs

Organoaluminium compounds are broadly classified based on their structure and bonding. They typically feature aluminium centers with three or four coordinates, with the four-coordinate geometry being tetrahedral. wikipedia.orgfarabi.university A key structural characteristic of many triorganoaluminium compounds is their tendency to form dimers, where two aluminium centers are linked by bridging alkyl groups. wikipedia.org A classic example is triethylaluminium, which exists as a dimer with two bridging ethyl groups. wikipedia.org

However, this dimerization is highly dependent on the steric bulk of the alkyl groups. libretexts.org When the alkyl groups are large and bulky, steric hindrance prevents the formation of these bridges, and the compound exists as a monomer. wikipedia.orglibretexts.org

This compound is a prime example of a sterically hindered trialkylaluminium compound. It consists of a central aluminium atom bonded to three branched 2-methylpentyl groups. vulcanchem.com This significant steric bulk prevents dimerization, meaning this compound exists as a monomeric species. vulcanchem.com This structural feature influences its reactivity and stability compared to linear-chain trialkylaluminium compounds. vulcanchem.com

For comparison, Tris(2,4,4-trimethylpentyl)aluminium is another bulky organoaluminium compound that, due to the steric shielding provided by its highly branched ligands, also shows a reduced tendency for dimerization. In contrast, Trimethylaluminium , with its small methyl groups, readily forms a stable dimer. wikipedia.orgTriisobutylaluminium represents an intermediate case, where it can exist as a monomer. wikipedia.org

Below are interactive data tables detailing the physicochemical properties of this compound and a comparison of structural features of selected trialkylaluminium compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3711-23-7 vulcanchem.com
Molecular Formula C₁₈H₃₉Al vulcanchem.com
Molecular Weight 282.484 g/mol vulcanchem.com
Exact Mass 282.287 g/mol vulcanchem.com
LogP 7.17 vulcanchem.com

Table 2: Comparison of Structural Features of Selected Trialkylaluminium Compounds

CompoundMolecular FormulaSteric Bulk of Alkyl GroupCommon Structural Form
Trimethylaluminium(CH₃)₃AlLowDimer wikipedia.org
Triethylaluminium(C₂H₅)₃AlModerateDimer wikipedia.org
Triisobutylaluminium(C₄H₉)₃AlHighMonomer wikipedia.org
This compoundC₁₈H₃₉AlHighMonomer vulcanchem.com
Tris(2,4,4-trimethylpentyl)aluminiumC₂₄H₅₁AlVery HighMonomer

Current Research Frontiers and Emerging Paradigms in Organoaluminium Science

Current research in organoaluminium science is pushing the boundaries of aluminium's known chemistry, with a particular focus on accessing and stabilizing low-valent aluminium species. While the +3 oxidation state is dominant for aluminium, recent advancements have enabled the synthesis and characterization of stable compounds featuring aluminium in +1 and +2 oxidation states. goettingen-research-online.dejst.go.jp These low-valent organoaluminium compounds, often stabilized by bulky organic substituents, exhibit unique reactivity and are being explored for their potential to mimic transition metals in catalytic processes. goettingen-research-online.deresearchgate.net

Another significant and rapidly developing area is the chemistry of Frustrated Lewis Pairs (FLPs) involving organoaluminium compounds. nih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. royalsocietypublishing.org This "frustration" leads to unique reactivity, enabling the activation of small molecules. royalsocietypublishing.org Al/P-based (aluminium/phosphorus) FLPs have emerged as a powerful alternative to more common B/P systems for these transformations. royalsocietypublishing.org Theoretical and experimental studies are exploring new organoaluminium systems, such as those with well-separated Al(I) and Al(III) centers, which could function as the first examples of Al/Al FLPs. nih.gov These research avenues are expanding the synthetic utility of organoaluminium compounds far beyond their traditional roles.

Properties

CAS No.

3711-23-7

Molecular Formula

C18H39Al

Molecular Weight

282.5 g/mol

IUPAC Name

tris(2-methylpentyl)alumane

InChI

InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3;

InChI Key

WCWWRDANFBTPCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C[Al](CC(C)CCC)CC(C)CCC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Elucidation of Tris 2 Methylpentyl Aluminium

Contemporary Approaches to the Synthesis of Tris(2-methylpentyl)aluminium and Structurally Related Alkylaluminium Compounds

The synthesis of trialkylaluminium compounds, including this compound, has evolved significantly, with modern methods focusing on efficiency and the use of readily available starting materials. A common industrial approach for simple alkylaluminium compounds involves a two-step process starting with the alkylation of aluminium powder. wikipedia.org For instance, the reaction of aluminium with an alkyl halide, such as chloroethane, yields an ethylaluminium sesquichloride. wikipedia.org This intermediate is then reduced, typically with an alkali metal like sodium, to produce the desired trialkylaluminium compound. wikipedia.org

Another significant synthetic route is hydroalumination, where aluminium, hydrogen, and an alkene react to form dialkylaluminium hydrides, which are then treated with more alkene. wikipedia.org For example, triethylaluminium can be synthesized from aluminium, hydrogen gas, and ethylene (B1197577). wikipedia.org The direct synthesis of trialkylaluminium compounds has been a major advancement, making them more accessible for industrial applications. wikipedia.orgwikipedia.org

A laboratory-scale synthesis for this compound involves the reaction of aluminium trichloride (B1173362) with the corresponding Grignard reagent, 2-methylpentylmagnesium bromide, in an anhydrous ether solvent. vulcanchem.com This reaction must be conducted under an inert atmosphere to prevent oxidation and hydrolysis of the final product. vulcanchem.com

Table 1: Comparison of Synthetic Routes for Trialkylaluminium Compounds

Synthetic Route Starting Materials Key Intermediates General Applicability
Alkylation of Aluminium Aluminium, Alkyl Halide, Alkali Metal Alkylaluminium Sesquichloride Industrially important for simple alkyls (e.g., methyl, ethyl) wikipedia.org
Hydroalumination Aluminium, Hydrogen, Alkene Dialkylaluminium Hydride Efficient for simple alkenes like ethylene wikipedia.orgwikipedia.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical aspect of chemical synthesis, aiming to maximize yield and purity while minimizing costs and environmental impact. sigmaaldrich.com For the industrial production of compounds like this compound, continuous-flow reactors are often used to manage the exothermic nature of the reactions and ensure safety. vulcanchem.com Stringent control of moisture is essential and is typically achieved using molecular sieves or other drying agents. vulcanchem.com

Post-synthesis purification is another key step. Vacuum distillation is a common method to separate the desired trialkylaluminium from byproducts. vulcanchem.com The design of experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple parameters—such as temperature, pressure, reactant concentrations, and catalyst loading—on the reaction outcome. rsc.orgresearchgate.net This approach allows for the identification of optimal conditions to achieve high conversion rates and selectivity. researchgate.net For instance, in polymerization reactions where organoaluminium compounds are used as catalysts, parameters like the Al/Ti molar ratio and monomer concentration significantly affect the catalyst's activity and the properties of the resulting polymer. researchgate.net

Investigations into Green Chemistry Principles in Organoaluminium Synthesis

The development of sustainable synthesis methods that reduce waste and energy consumption is a growing area of research in organoaluminium chemistry. numberanalytics.com This includes exploring electrochemical and mechanochemical synthesis routes. numberanalytics.com Electrochemical synthesis involves the reduction of aluminium halides in the presence of organic halides, offering a potentially cleaner and more efficient pathway to organoaluminium compounds. numberanalytics.com Mechanochemical synthesis, on the other hand, utilizes mechanical energy to activate the reaction between aluminium metal and organic halides. numberanalytics.com

The use of organocatalysts and developing solvent-free reaction systems are other green chemistry approaches being explored. rsc.orgsigmaaldrich.com For example, research into the enzymatic synthesis of esters in a solvent-free system, with vacuum removal of water, has shown significant improvements in conversion rates and demonstrates a commitment to greener industrial processes. rsc.org While not directly involving this compound, these principles are applicable to the broader field of organometallic synthesis.

Mechanistic Pathways Governing the Formation of this compound

Understanding the mechanistic pathways involved in the formation of trialkylaluminium compounds is essential for controlling the reaction and designing more efficient synthetic routes.

Elucidation of Reaction Intermediates and Transition State Structures

The formation of trialkylaluminium compounds often proceeds through various intermediates. In the context of Friedel-Crafts reactions, it was proposed early on that organoaluminium compounds could be key intermediates. uni.educore.ac.uk Studies involving the reaction of organoaluminium iodide etherates with alkyl halides suggested that alkylation might proceed through such intermediates. uni.educore.ac.uk

In reactions involving trialkylaluminium reagents, the formation of complexes is a common mechanistic feature. For example, in the polymerization of propylene (B89431) oxide, trialkylaluminium derivatives are involved in forming complexes with both the initiator (alkali metal alkoxide or tetraalkylammonium salt) and the monomer. researchgate.net The structure of these intermediates and the associated transition states can be investigated using spectroscopic techniques like NMR. d-nb.info For instance, the reaction of trimethylaluminium with methyl propionate (B1217596) showed the formation of a symmetrical metallacycle, a previously only postulated species. d-nb.info Theoretical calculations, such as density functional theory (DFT), are also employed to model transition state structures and rationalize reaction outcomes. researchgate.net

Kinetic and Thermodynamic Aspects of the Synthetic Process

The interplay between kinetics and thermodynamics governs the outcome of chemical reactions. nih.gov A reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions, particularly temperature. masterorganicchemistry.com Under kinetic control (lower temperatures), the product that is formed faster (lower activation energy) predominates. masterorganicchemistry.com Under thermodynamic control (higher temperatures), the most stable product is favored, as the reaction is reversible. masterorganicchemistry.com

In the synthesis of materials, reactions often proceed through a series of non-equilibrium intermediates before reaching the final thermodynamic product. berkeley.edu The study of reaction kinetics, often through methods like thermogravimetric analysis, can reveal the different stages of a synthetic process and the influence of additives or dopants on the reaction rate. mdpi.com For example, in the synthesis of doped nanoparticles, it was found that the dopant could increase the thermal inertia of the conversion rate. mdpi.com Understanding these kinetic and thermodynamic factors is crucial for designing synthesis protocols that yield the desired product in high purity. nih.govberkeley.edu

Chirality and Stereocontrol in the Synthesis of this compound and its Precursors

Chirality and stereocontrol are fundamental concepts in organic synthesis, particularly for producing enantiomerically pure compounds, which is crucial in fields like pharmaceuticals. wikipedia.org Chiral auxiliaries are often employed to control the stereochemistry of a reaction. wikipedia.org

In the context of organoaluminium chemistry, achieving stereocontrol is important for applications in asymmetric synthesis. For example, chiral organoaluminium reagents can be generated by the discrimination of racemates with a chiral ketone. acs.org Organoaluminium reagents are used in asymmetric conjugate addition reactions and can be employed with chiral ligands to achieve high enantioselectivity. sigmaaldrich.combeilstein-journals.org

The synthesis of precursors with specific stereochemistry is also a key strategy. For instance, the Zr-catalyzed asymmetric carboalumination of alkenes provides a route to chiral alkyl chains, which are components of various natural products. acs.org The stereochemical outcome of reactions involving organoaluminium reagents can be influenced by factors such as chelation effects and steric environments. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Triethylaluminium
Ethylaluminium sesquichloride
Aluminium trichloride
2-methylpentylmagnesium bromide
Chloroethane
Ethylene
Propylene oxide
Methyl propionate

Reactivity Profiles and Detailed Mechanistic Investigations of Tris 2 Methylpentyl Aluminium

Fundamental Reaction Pathways with Diverse Chemical Substrates

Tris(2-methylpentyl)aluminium engages in a variety of fundamental reactions, characteristic of trialkylaluminium compounds. These reactions range from highly exothermic protonolysis to coordinated additions across unsaturated bonds.

Like other organoaluminum compounds, this compound is highly reactive towards protic reagents. This reactivity is driven by the high affinity of the electropositive aluminum atom for heteroatom lone pairs and the basicity of the carbanionic alkyl groups.

The reaction with water is violent and hazardous, proceeding via rapid protonolysis to liberate 2-methylpentane (B89812) gas and forming a complex mixture of aluminum hydroxides and oxides. This process is highly exothermic and can be difficult to control.

For synthetic purposes, where controlled quenching of a reaction is necessary, less aggressive protic reagents are employed. Alcohols, such as isopropanol (B130326) or butanol, are commonly used. ucsb.edu The reaction proceeds in a more controlled manner, with the stepwise protonolysis of the aluminum-carbon bonds to form aluminum alkoxides and 2-methylpentane. The general reaction is as follows:

Al(C₆H₁₃)₃ + 3 R'OH → Al(OR')₃ + 3 C₆H₁₄

Careful, slow, and dropwise addition of the alcohol to a dilute solution of the organoaluminum compound, typically at low temperatures, is crucial to manage the exothermicity of the reaction. ucsb.edu For large-scale quenching, a common laboratory practice involves diluting the reaction mixture with a high-boiling point hydrocarbon solvent and then slowly adding an alcohol. ucsb.eduorgsyn.org Another method involves the use of a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt, which provides a controlled source of water. libretexts.org

Table 1: Common Reagents for Controlled Quenching of Trialkylaluminium Compounds

Quenching ReagentReaction CharacteristicsTypical ProcedureReference
Isopropanol/ButanolExothermic but controllableDilute alkylaluminum with hydrocarbon solvent, add alcohol dropwise at low temperature. ucsb.edu
WaterHighly exothermic, violentNot recommended for controlled quenching. ucsb.edu
Saturated Na₂SO₄(aq)Controlled hydrolysisDropwise addition to the reaction mixture. libretexts.org
Rochelle's Salt (KNaC₄H₄O₆)Forms filterable saltsAddition of the aqueous solution to the reaction mixture. libretexts.org

Hydroalumination: this compound can participate in hydroalumination reactions, although it is less common than using aluminum hydrides like diisobutylaluminium hydride (DIBAL-H). The presence of β-hydrides in the 2-methylpentyl groups allows for the elimination of 2-methyl-1-pentene (B165372) upon heating, generating a transient di(2-methylpentyl)aluminium hydride species. This in-situ generated hydride can then add across a C-C multiple bond. The hydroalumination of alkynes and alkenes is typically a syn-addition, where the aluminum and hydrogen atoms add to the same face of the π-system. nih.gov For terminal alkynes, the regioselectivity of the addition (α- vs. β-vinylaluminum) can often be controlled by the use of a catalyst. For instance, nickel-catalyzed hydroaluminations can be tuned to yield either the α- or β-product with high selectivity. nih.gov

Carboalumination: This reaction involves the addition of an aluminum-carbon bond across an alkene or alkyne. Uncatalyzed carboaluminations are known but often require reactive substrates. nih.govnih.govresearchgate.net More commonly, the reaction is catalyzed by transition metal complexes, most notably zirconocene (B1252598) dichloride (Cp₂ZrCl₂). wikipedia.org In a typical zirconium-catalyzed cycle, transmetalation of an alkyl group from aluminum to zirconium occurs, followed by the migratory insertion of the alkene or alkyne into the Zr-C bond. Subsequent transmetalation with the trialkylaluminium reagent regenerates the zirconium-alkyl species and releases the carboaluminated product. wikipedia.org The stereochemistry of the addition is typically syn. For branched alkyl groups like 2-methylpentyl, steric hindrance can influence the rate and success of the reaction. It has been noted that in some asymmetric carboalumination reactions, yields decrease as the alkyl chain length on the aluminum reagent increases. wikipedia.org

As a powerful Lewis acid, this compound readily forms adducts with a wide range of Lewis bases. In hydrocarbon solvents, trialkylaluminium compounds often exist as dimers, with bridging alkyl groups forming electron-deficient three-center, two-electron bonds. However, the branched nature of the 2-methylpentyl groups likely shifts the monomer-dimer equilibrium towards the monomeric form more so than for linear trialkylaluminums.

Upon addition of a Lewis base (L), such as an ether (e.g., THF, diethyl ether), a tertiary amine, or a phosphine, the dimer is readily cleaved to form a monomeric 1:1 Lewis acid-base adduct. capes.gov.brtu-dortmund.de

[Al(C₆H₁₃)₃]₂ + 2 L ⇌ 2 L·Al(C₆H₁₃)₃

The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base into the vacant p-orbital of the aluminum atom. This changes the geometry at the aluminum center from trigonal planar (in the monomer) or distorted tetrahedral (in the dimer) to a more regular tetrahedral geometry in the adduct. tu-dortmund.de The formation and structure of these adducts can be characterized by techniques such as NMR spectroscopy, where coordination often leads to significant shifts in the resonances of the nuclei near the coordination site, and single-crystal X-ray diffraction for solid adducts. capes.gov.brrsc.orgnih.gov

Table 2: General Characteristics of Trialkylaluminium Adducts with Lewis Bases

Lewis Base TypeAdduct StructureBondingTypical CharacterizationReference(s)
Ethers (THF, Et₂O)Monomeric, 1:1Al-O dative bondNMR, X-ray Diffraction tu-dortmund.de
Amines (NR₃)Monomeric, 1:1Al-N dative bondNMR, X-ray Diffraction capes.gov.brrsc.org
Isocyanides (RNC)Monomeric, 1:1Al-C dative bondNMR, IR, X-ray Diffraction nih.gov

Transmetalation is a fundamental process in organometallic chemistry where an organic ligand is transferred from one metal to another. This compound can serve as an effective alkylating agent in such reactions. It can transfer one or more of its 2-methylpentyl groups to a salt or complex of another metal, generating a new organometallic reagent.

A synthetically important application is the preparation of organozinc reagents. sigmaaldrich.com The reaction of this compound with a zinc halide, such as zinc chloride (ZnCl₂), results in the formation of a (2-methylpentyl)zinc species.

n Al(C₆H₁₃)₃ + m ZnCl₂ → (C₆H₁₃)ₓZnClᵧ + ...

These transmetalation reactions are driven by the relative electronegativities and oxophilicities of the metals and the stability of the resulting products. The utility of this process lies in the ability to generate organometallic reagents with different reactivity profiles. For example, the resulting organozinc reagents are generally less reactive and more functional group tolerant than their organoaluminum precursors, making them valuable in applications like Negishi coupling. sigmaaldrich.com Transmetalation is also a key step in many transition-metal-catalyzed reactions involving organoaluminum reagents, such as the zirconium-catalyzed carboalumination discussed previously. wikipedia.orgacs.org

Asymmetric Induction and Chiral Catalysis Mediated by this compound Derivatives

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. iranchembook.ir While this compound itself is achiral, it can be a precursor to chiral reagents and catalysts. uwindsor.caru.nlrsc.org This is typically achieved by reacting it with a chiral ligand, often a protic molecule (L*-H), to form a chiral aluminum species.

Al(C₆H₁₃)₃ + n L-H → (L)ₙAl(C₆H₁₃)₃₋ₙ + n C₆H₁₄ (where n = 1 or 2)

Common chiral ligands include chiral alcohols, diols, amino alcohols, and phenols. researchgate.net The resulting chiral aluminum complexes can then be used as catalysts or reagents to induce enantioselectivity in a variety of transformations, such as carbonyl reductions, alkylations, and aldol (B89426) reactions.

The effectiveness of such a chiral catalyst depends on its ability to create a well-defined, asymmetric environment around the reactive center. While specific studies on chiral derivatives of this compound are not widely reported, research on analogous systems provides valuable insights. For instance, a study on the asymmetric reduction of ketones using tris[(S)-2-methylbutyl]aluminum, a very close structural analog, showed that while the reductions proceeded in good yield, the enantioselectivity was quite low. scribd.com This suggests that the chirality centered on the β-carbon of the alkyl group alone may not be sufficient to impart high levels of stereochemical control.

To achieve higher enantioselectivity, it is generally more effective to use strongly coordinating, C₂-symmetric chiral ligands that form rigid chelate structures with the aluminum center. nih.govnih.gov These well-defined chiral Lewis acids can then activate substrates and control the facial approach of nucleophiles with high fidelity.

Theoretical and Experimental Kinetic Studies of this compound Reactivity

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling their outcomes and optimizing reaction conditions. Experimental kinetic studies on trialkylaluminium compounds often employ techniques like dilatometry, gas chromatography, and NMR spectroscopy to monitor the consumption of reactants and formation of products over time. allenpress.com

A key factor influencing the kinetics of trialkylaluminium reactions is the monomer-dimer equilibrium that exists in non-coordinating solvents. The monomeric form is generally considered the more reactive species in reactions like alkene and alkyne insertions. researchgate.net Therefore, the rate of reaction can be dependent on the concentration of the aluminum reagent in a non-linear fashion. For this compound, the steric bulk of the branched alkyl groups would be expected to favor the monomer, potentially leading to different kinetic behavior compared to less hindered analogs like triethylaluminium.

Oxidative Reactivity and Pathways of Controlled Oxygenation

The oxidative reactivity of trialkylaluminium compounds, including this compound, is a subject of significant interest due to its relevance in both industrial applications and fundamental organometallic chemistry. The interaction with molecular oxygen is highly exothermic and can be difficult to control. wikipedia.orgwikipedia.org However, under carefully managed conditions, controlled oxygenation can be achieved, leading to the formation of valuable chemical intermediates. nih.govgoogle.com

AlR₃ + 3/2 O₂ → Al(OR)₃ wikipedia.org

For this compound, the reaction would yield Tris(2-methylpentoxy)aluminium. The reaction is typically not as straightforward as the stoichiometry suggests and proceeds through several reactive intermediates. nih.gov

Detailed Research Findings

Research into the oxygenation of non-redox-active metal alkyls, like trialkylaluminiums, has revealed a complex process that is challenging to manage. nih.gov The factors that dictate the final products are not yet fully understood, but it is widely postulated that the mechanism involves radical intermediates. nih.gov

Systematic studies on various organoaluminium complexes have begun to shed light on the mechanistic pathways. The controlled oxygenation of specific dialkylaluminium complexes has allowed for the isolation and characterization of key intermediates, such as aluminium alkylperoxides and unique oxoalkoxide clusters. nih.gov These findings suggest that the formation of stable aluminium alkoxides may proceed through the intramolecular rearrangement of an initially formed aluminium alkylperoxide intermediate. nih.gov

Another critical pathway involves the homolysis of the O-O bond within the alkylperoxide species. nih.gov This bond scission can lead to a variety of products, including metal oxides, hydroxides, and even carboxylates, highlighting the diverse and complex nature of organoaluminium oxygenation chemistry. nih.gov

In industrial settings, the oxidation of trialkylaluminiums is often conducted in stages to maintain control. google.com A typical process involves:

Partial Oxidation : The trialkylaluminium is first partially oxidized (e.g., 40-70%) with air or another source of molecular oxygen in a continuous process. This initial step is rapid. google.com

Completion : The oxidation is then driven to completion, often in a batch process, to yield the final aluminium alkoxide product with high conversion (e.g., >90%). google.com

The table below summarizes the typical stages and conditions for the controlled oxidation of trialkylaluminiums, which would be applicable to this compound.

Oxidation Stage Process Type Typical Conversion Key Parameters Primary Product
First StageContinuous40% - 70%Temperature: ~27°C - 65°C; Pressure: ~20 - 60 psig google.comPartially oxidized aluminium alkyls google.com
Second StageBatch> 90%Presence of catalysts (e.g., cobalt compounds) may be used google.comAluminium alkoxides google.com

The branched nature of the 2-methylpentyl groups in this compound introduces significant steric hindrance around the aluminium center. vulcanchem.com This steric bulk can influence its reactivity compared to linear-chain analogues like triethylaluminium, potentially moderating the rate of oxidation and influencing the stability of intermediates.

Further investigation into the oxygenation of specific compounds like this compound is essential for a more complete understanding. The study of dormant Lewis acidic octet-compliant dialkylaluminium complexes has demonstrated that the nature of the alkyl substituent can determine whether the reaction yields dimeric aluminium tert-butylperoxides or hexanuclear aluminium oxoethoxide compounds. nih.gov This underscores the subtle electronic and steric effects that govern these complex reaction pathways.

Catalytic Applications of Tris 2 Methylpentyl Aluminium in Polymerization Processes

Co-catalytic Roles in Ziegler-Natta and Metallocene Polymerization Systems

The activation of a transition metal pre-catalyst (e.g., a titanium or zirconium halide) by a trialkylaluminium compound is a multi-step process. The first step involves the alkylation of the transition metal center, where a halide or other non-initiating ligand is replaced by an alkyl group from the aluminium co-catalyst. This is followed by the formation of a catalytically active cationic metal species.

For a compound like Tris(2-methylpentyl)aluminium, the bulky 2-methylpentyl groups play a significant role. In metallocene systems that use borate (B1201080) activators, trialkylaluminium compounds are essential for the initial alkylation of the zirconocene (B1252598) dichloride to a dialkyl intermediate. This dialkyl species is then readily activated by the borate to form the active cationic catalyst. The steric hindrance presented by the 2-methylpentyl groups can influence the stability of the resulting active species and modulate its reactivity. The primary role of the alkylaluminium is to alkylate the precatalyst, creating a species that can be converted into the active catalyst.

The nature of the aluminium alkyl co-catalyst directly impacts the kinetics of polymerization, including the rate of chain propagation and the frequency of chain transfer reactions. The steric bulk of the alkyl groups is a key parameter influencing these kinetics. nih.gov

Bulky co-catalysts like this compound are expected to influence the rate of chain transfer to the aluminium compound. Chain transfer to aluminium is a dominant termination pathway in many olefin polymerization systems, controlling the molecular weight of the polymer. A higher rate of chain transfer leads to lower molecular weight polymers. The steric hindrance of the 2-methylpentyl groups can decrease the rate at which the growing polymer chain is transferred to the aluminium center compared to less hindered alkyls like triethylaluminium (TEA). This effect can lead to the production of polymers with higher molecular weights. nih.gov

The co-catalyst's structure has a profound effect on the final polymer's properties, including its molecular weight (MW), molecular weight distribution (MWD), and microstructure (e.g., tacticity in polypropylene).

Molecular Weight: As discussed, the steric bulk of this compound would likely reduce the efficiency of chain transfer to aluminium, a primary mechanism for controlling polymer chain length. This generally leads to polymers with higher average molecular weights compared to systems using less bulky co-catalysts like TEA. In some systems, however, very bulky alkyls can interact with the catalyst site in a way that modifies propagation rates, creating a more complex relationship between co-catalyst structure and polymer molecular weight. nih.govnii.ac.jp

Molecular Weight Distribution (MWD): The MWD of a polymer is influenced by the uniformity of the active catalyst sites and the consistency of chain transfer and propagation rates. The use of different alkylaluminiums can alter the MWD. For instance, in certain metallocene systems, replacing TIBA with TEA has been shown to change the MWD from monomodal to bimodal, suggesting the creation of different types of active sites with varying reactivities. nih.gov The bulky nature of this compound would be expected to promote a more uniform set of active sites, potentially leading to a narrower MWD, a characteristic often desired for specific polymer applications.

Tacticity: In the polymerization of propylene (B89431), the stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is highly dependent on the catalyst system. While the primary determinant of tacticity is the ligand structure of the transition metal catalyst, the co-catalyst can exert a secondary influence. The steric bulk of the co-catalyst can affect the geometry of the active site and the way the propylene monomer approaches and inserts into the growing polymer chain. Bulky co-catalysts can enhance the stereoselectivity of certain catalyst systems, leading to higher tacticity in the final polymer.

Table 1: Illustrative Effect of Alkylaluminium Structure on Ethylene (B1197577) Polymerization with a Metallocene Catalyst

This table presents representative data from studies on similar compounds to illustrate the expected influence of a bulky co-catalyst like this compound compared to a less bulky one.

Co-catalystStructureRelative Steric BulkTypical Effect on Catalytic ActivityTypical Effect on Polymer Molecular Weight (Mw)
Triethylaluminium (TEA)LinearLowBaselineLower
Triisobutylaluminium (TIBA)BranchedHighOften IncreasedHigher

Note: Data is generalized from kinetic studies of metallocene systems. nih.gov Actual results can vary significantly based on the specific metallocene catalyst, activator, and reaction conditions.

Applications in Ring-Opening Polymerization (ROP) of Cyclic Monomers

While trialkylaluminium compounds like this compound are primarily known as co-catalysts in olefin polymerization, organoaluminium complexes are also used as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and glycolide (B1360168) to produce biodegradable polyesters. In these systems, an aluminium alkoxide species is typically the active initiator. This species can be formed in situ by the reaction of a trialkylaluminium with an alcohol. The polymerization proceeds via a coordination-insertion mechanism. The steric and electronic properties of the ligands attached to the aluminium center, including the initiating alkoxide group and any ancillary ligands, significantly influence the polymerization rate, control over molecular weight, and stereoselectivity. Although less common than specifically designed aluminium-ligand complexes, a system employing this compound in conjunction with an alcohol could potentially initiate such polymerizations.

Stereospecific Polymerization and Copolymerization Endeavors

In stereospecific polymerization, particularly of propylene, the goal is to produce polymers with a highly ordered microstructure (e.g., isotactic polypropylene). The combination of a stereoselective transition metal catalyst and a co-catalyst is crucial. The role of the alkylaluminium co-catalyst, such as this compound, extends beyond simple activation. Its steric bulk can influence the enantiomorphic site control of the catalyst, which dictates the stereochemistry of monomer insertion. A bulkier co-catalyst can help to stabilize a specific catalyst conformation that favors a particular stereochemical outcome, thereby increasing the polymer's tacticity. This interaction between the catalyst's ligand framework and the bulky alkyl groups of the co-catalyst is a key aspect of achieving high stereoregularity.

Contributions of Tris 2 Methylpentyl Aluminium to Organic Synthesis and Advanced Materials Science

Selective Reagent in Carbon-Carbon Bond Forming Reactions

There is no available scientific literature detailing the use of Tris(2-methylpentyl)aluminium as a selective reagent in carbon-carbon bond forming reactions.

Specific research findings on the application of this compound in alkylation and arylation reactions with functionalized substrates have not been reported in the searched scientific literature.

Precursor Development for Advanced Aluminum-Containing Thin Films

No information could be found regarding the use of this compound as a precursor for the development of advanced aluminum-containing thin films.

The utility of this compound in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes has not been described in the available scientific literature.

There is no evidence from the searched literature to suggest that this compound has been utilized in the synthesis of metal oxides, nitrides, or other functional materials.

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Hybrid Materials

The role of this compound in the synthesis of Metal-Organic Frameworks (MOFs) or hybrid materials is not documented in any available research.

Integration into Nanomaterial Synthesis and Functionalization

A comprehensive review of available scientific literature and research data reveals a notable absence of specific applications for this compound in the direct synthesis or functionalization of nanomaterials. While organoaluminium compounds, as a class, are utilized in various aspects of materials science, including as precursors and catalysts, the specific role of this compound in the field of nanotechnology is not well-documented in existing research.

Studies on the synthesis of aluminum-containing nanoparticles often employ other aluminum precursors. For instance, aluminum nanoparticles can be coated with compounds like 2,2,4-trimethylpentane (B7799088) to enhance their stability and energetic performance. researchgate.netwikipedia.orgmdpi.com In these processes, the coating forms a protective shell around the aluminum core. mdpi.com

The broader field of organoaluminium chemistry is well-established, with compounds like trimethylaluminium and triisobutylaluminium being used extensively in polymerization and other organic reactions. wikipedia.org These compounds are valued for their reactivity and ability to act as Lewis acids. wikipedia.org However, this general utility does not translate to specific, documented use cases for this compound in the synthesis of nanoparticles such as quantum dots, metallic nanoparticles, or metal oxide nanocrystals.

Similarly, the functionalization of nanoparticle surfaces to impart specific chemical or physical properties is a critical area of nanotechnology research. This can involve the attachment of organic ligands to the nanoparticle surface to improve dispersion, biocompatibility, or catalytic activity. While organoaluminium compounds can, in principle, be involved in such surface modifications, there are no specific research findings detailing the use of this compound for this purpose.

Advanced Structural Elucidation and Computational Investigations of Tris 2 Methylpentyl Aluminium

Supramolecular Assembly and Aggregative Behavior in Solution and Solid State

The structural characteristics of Tris(2-methylpentyl)aluminium, like other trialkylaluminium compounds, are dominated by the electron-deficient nature of the aluminium center. This deficiency drives the formation of complex supramolecular assemblies through aggregative processes in both solution and the solid state.

Triorganoaluminium compounds display a strong tendency to form dimeric or, in some cases, oligomeric structures. wikipedia.orgfarabi.university This behavior is a direct consequence of the aluminium atom's high Lewis acidity and its inclination to achieve a more stable electron octet configuration. farabi.university In the absence of coordinating solvents, compounds like this compound exist predominantly as dimers. wikipedia.org The formation of the dimer, for example Al₂R₆, involves two alkyl groups acting as bridges between the two aluminium centers. wikipedia.org These bridges are formed through three-center-two-electron (3c-2e) bonds, where a single pair of electrons binds three atoms (Al-C-Al). nih.gov This bonding is analogous to that observed in diborane. wikipedia.org

The structure of these dimers features two tetrahedral aluminium centers. wikipedia.org For instance, in the well-studied dimer of trimethylaluminium (Al₂Me₆), the Al-C distances for the terminal methyl groups are approximately 1.97 Å, while the bridging Al-C distances are longer, around 2.14 Å. wikipedia.orgtu-dortmund.de The alkyl groups in these dimeric structures are not static; they participate in dynamic equilibria. wikipedia.orgfarabi.university These processes involve the rapid exchange between bridging and terminal ligand positions and even the exchange of ligands between different dimer units. wikipedia.org This dynamic behavior is a hallmark of trialkylaluminium chemistry. farabi.university While smaller, unbranched alkyl groups readily form stable dimers, bulkier substituents, such as isobutyl groups, can shift the equilibrium towards the monomeric form due to steric hindrance. farabi.university Given the branched nature of the 2-methylpentyl group, an equilibrium between monomeric and dimeric species is expected for this compound, the position of which is sensitive to environmental conditions.

The equilibrium between monomeric and aggregated (dimeric or oligomeric) forms of trialkylaluminium compounds is highly sensitive to both the solvent and the temperature. researchgate.netresearchgate.net

Influence of Solvent: In non-coordinating hydrocarbon solvents such as hexane (B92381) or cyclohexane, trialkylaluminium compounds maintain their dimeric structure. acs.org However, in the presence of Lewis basic solvents like tetrahydrofuran (B95107) (THF), pyridine, or tertiary amines, the dimers tend to dissociate. farabi.universitynih.gov The solvent molecules act as Lewis bases, donating electron pairs to the Lewis acidic aluminium centers to form monomeric adducts. farabi.universitynih.gov For example, trimethylaluminium reacts with THF to form the monomeric adduct [Al(CH₃)₃(C₄H₈O)], in which the aluminium center is four-coordinate and adopts a distorted tetrahedral geometry. nih.govtu-dortmund.de The formation of these adducts disrupts the bridging alkyl bonds that hold the dimer together. nih.gov

Influence of Temperature: Temperature has a significant impact on the monomer-dimer equilibrium. At higher temperatures, the dimeric structure of compounds like triethylaluminium can dissociate to form the monomeric AlEt₃ species. wikipedia.org This dissociation is an endothermic process, meaning the equilibrium shifts towards the monomer at elevated temperatures. The dynamic exchange of bridging and terminal alkyl groups within the dimer is also temperature-dependent. wikipedia.orgfarabi.university As the temperature increases, the rate of this exchange increases significantly, a phenomenon that is readily observed using variable-temperature NMR spectroscopy. wikipedia.orgfarabi.universityacs.org Conversely, at very low temperatures, this exchange can be slowed to the point where distinct signals for the bridging and terminal groups can be resolved. wikipedia.orgfarabi.university

High-Resolution Spectroscopic and Diffraction Studies for Precise Molecular Architectures

The precise molecular architecture of this compound and its derivatives, including their dynamic behavior and solid-state structures, is elucidated through a combination of advanced spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of trialkylaluminium compounds in solution. acs.org Both ¹H and ¹³C NMR provide valuable information, but the dynamic nature of these compounds often requires advanced techniques like variable-temperature (VT) NMR. wikipedia.orgacs.org

At room temperature, the rapid exchange between terminal and bridging alkyl groups in dimeric trialkylaluminium compounds leads to the observation of only a single, time-averaged signal in the ¹H NMR spectrum. wikipedia.orgfarabi.university However, by lowering the temperature, this exchange process can be slowed on the NMR timescale. For example, the ¹H NMR spectrum of trimethylaluminium at -25 °C shows two distinct signals in a 2:1 ratio, corresponding to the terminal and bridging methyl groups, respectively, as expected from its solid-state dimeric structure. wikipedia.orgfarabi.university VT-NMR studies allow for the determination of the energy barriers associated with these exchange processes. acs.org

²⁷Al NMR spectroscopy is also employed to probe the environment of the aluminium nucleus. acs.orghuji.ac.il The ²⁷Al nucleus is a quadrupolar nucleus (spin I = 5/2) and generally produces broad signals. huji.ac.ilnorthwestern.edu The linewidth of the ²⁷Al signal is highly sensitive to the symmetry of the electronic environment around the aluminium atom. huji.ac.il Symmetrical environments, such as in a monomeric adduct with a tetrahedral geometry, can result in sharper signals, whereas the less symmetrical environment in a dimer leads to broader lines. huji.ac.il The chemical shift in ²⁷Al NMR provides information about the coordination number of the aluminium center. huji.ac.ilresearchgate.net

Table 1: Representative NMR Spectroscopic Data for Trialkylaluminium Compounds
TechniqueCompound/ConditionObserved FeatureSignificanceReference
¹H NMRAl₂(CH₃)₆ at 20 °CSingle sharp signal for methyl protonsRapid exchange of terminal and bridging methyl groups wikipedia.orgfarabi.university
¹H NMRAl₂(CH₃)₆ at -25 °CTwo signals in a 2:1 ratio (terminal:bridging)"Freezing out" of the dynamic exchange process wikipedia.orgfarabi.university
²⁷Al NMRGeneric TrialkylaluminiumBroad resonance signalsQuadrupolar nature of the ²⁷Al nucleus (I=5/2) and asymmetry huji.ac.il
²⁷Al NMRAl(CH₃)₃-THF AdductSignal at δ ≈ 185 ppmFour-coordinate aluminium in a carbonyl-bonded environment d-nb.info

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of compounds in the solid state. nih.govtu-dortmund.de While obtaining suitable crystals of this compound itself may be challenging, analysis of its adducts and derivatives provides critical structural insights.

The crystal structure of the trimethylaluminium dimer, a fundamental model for trialkylaluminium compounds, has been determined with high precision. tu-dortmund.deacs.org It confirms the dimeric nature with two bridging methyl groups, forming an Al₂C₂ core. nih.govtu-dortmund.de The terminal Al-C bonds are significantly shorter than the bridging Al-C bonds, and the geometry around each aluminium atom is distorted tetrahedral. nih.govtu-dortmund.de

The formation of adducts with Lewis bases, such as THF, often facilitates crystallization and allows for the structural determination of the monomeric trialkylaluminium unit. nih.gov The crystal structure of the trimethylaluminium-THF adduct, [Al(CH₃)₃(C₄H₈O)], reveals a monomeric species where the aluminium atom is coordinated to three methyl groups and the oxygen atom of the THF molecule. nih.govtu-dortmund.deresearchgate.net The coordination geometry around the aluminium is approximately tetrahedral, with C-Al-C angles close to 116°, deviating from the ideal 109.5° due to the steric bulk of the ligands. nih.govtu-dortmund.de The Al-O bond distance in this adduct is around 1.91 Å. tu-dortmund.deresearchgate.net Studying such adducts of this compound would provide precise data on its bond lengths and angles, as well as the conformational arrangement of the 2-methylpentyl chains.

Table 2: Selected Crystallographic Data for Representative Aluminium Alkyls
CompoundStructural FeatureParameterValueReference
Al₂(CH₃)₆ (Dimer)Bond LengthAl-C (terminal)~1.97 - 2.00 Å wikipedia.orgtu-dortmund.de
Al-C (bridging)~2.14 Å wikipedia.orgtu-dortmund.de
Bond AngleAl-C-Al (interior)~74° tu-dortmund.de
C-Al-C (exterior)~124° tu-dortmund.de
[Al(CH₃)₃(C₄H₈O)] (Monomer Adduct)Bond LengthAl-C~1.97 Å researchgate.net
Al-O~1.91 Å tu-dortmund.deresearchgate.net
Bond AngleC-Al-C~115-116° nih.govtu-dortmund.de

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have one or more unpaired electrons, i.e., radicals or paramagnetic species. uni-halle.denih.gov For a diamagnetic compound like this compound, EPR spectroscopy is not directly applicable. However, the technique becomes highly relevant for studying radical species that may be generated from its derivatives or during its reactions. cardiff.ac.uk

The reactivity of organoaluminium compounds can sometimes involve single-electron transfer (SET) pathways, leading to the formation of radical intermediates. cardiff.ac.uk For instance, in "Frustrated Lewis Pair" (FLP) chemistry, combinations of sterically hindered Lewis acids (like an aluminium alkyl derivative) and Lewis bases can react with substrates to form "Frustrated Radical Pairs" (FRPs). cardiff.ac.uk EPR spectroscopy has been instrumental in identifying and characterizing the resulting radical cations and anions in such systems. cardiff.ac.uk The EPR spectrum can provide information about the structure and electronic environment of the radical through analysis of the g-factor and hyperfine coupling constants. uni-halle.deresearchgate.net Therefore, if derivatives of this compound were to be used in reactions where radical intermediates are suspected, EPR spectroscopy would be an indispensable tool for mechanistic investigation. nih.gov

Computational Chemistry Approaches to Electronic Structure, Bonding, and Reactivity

Computational chemistry provides powerful tools for investigating the properties of organoaluminium compounds at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. For a molecule such as this compound, with its considerable steric bulk and conformational flexibility, computational approaches are invaluable for understanding its electronic structure, bonding characteristics, and dynamic behavior. While specific computational studies on this compound are not extensively documented in published literature, its properties can be reliably inferred from theoretical investigations of analogous branched-chain trialkylaluminium compounds, such as triisobutylaluminium. wikipedia.org

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure and energetics of organometallic compounds. nih.govrsc.org DFT calculations allow for a detailed analysis of the aluminium-carbon (Al-C) bond, molecular geometry, and the energetic factors governing the compound's stability and reactivity.

For trialkylaluminium compounds, a key structural aspect is the equilibrium between monomeric and dimeric forms. Less sterically hindered compounds like trimethylaluminium typically exist as dimers with bridging alkyl groups. wikipedia.org However, for compounds with bulky alkyl substituents, such as the 2-methylpentyl group, steric hindrance strongly disfavors dimerization, leading to a predominantly monomeric structure in both liquid and solution phases. wikipedia.org DFT calculations can precisely quantify this steric effect by calculating the dimerization energy. For bulky trialkylaluminium compounds, this energy is typically positive, indicating that the monomer is thermodynamically favored.

DFT calculations, often coupled with population analysis methods like Natural Bond Orbital (NBO) analysis, provide quantitative data on the electronic properties. researchgate.net These studies reveal that the Al-C bond is highly polarized, with a significant partial positive charge on the aluminium atom and a corresponding negative charge on the carbon atom. This polarity is a defining feature of organoaluminium reactivity. wikipedia.org The calculations can also elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's behavior as a Lewis acid and its reaction pathways.

Table 1: Representative DFT-Calculated Properties for a Monomeric Branched-Chain Trialkylaluminium Compound Data is illustrative and based on typical values for compounds like triisobutylaluminium.

ParameterTypical Calculated ValueSignificance
Al-C Bond Length1.95 - 2.05 ÅReflects the covalent radius of aluminium and carbon.
C-Al-C Bond Angle118° - 120°Consistent with a trigonal planar geometry around the Al center.
NBO Charge on Al+1.5 to +1.8Confirms the high electropositive character of the aluminium atom.
NBO Charge on α-C-0.6 to -0.8Shows significant carbanionic character of the carbon bonded to Al.
Dimerization EnergyPositive (Unfavorable)Indicates that the monomeric form is more stable due to steric hindrance.

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for high-accuracy calculations of molecular conformations and weak intermolecular interactions. nih.govru.nl The 2-methylpentyl ligands of this compound possess multiple single bonds, allowing for considerable rotational freedom and leading to a complex potential energy surface with numerous possible conformers.

Furthermore, these high-level calculations can accurately model the non-covalent van der Waals interactions between individual this compound molecules. ru.nl While individually weak, the cumulative effect of these forces governs the bulk physical properties of the compound, such as its boiling point and viscosity. By mapping the interaction potential between two molecules, one can understand how they approach and orient themselves relative to each other in the condensed phase.

Table 2: Illustrative Relative Energies for Conformations of a 2-Methylpentyl Group This table presents a hypothetical energy profile for rotation around the C2-C3 bond, demonstrating the principles of conformational analysis.

Dihedral Angle (H-C2-C3-H)ConformationRelative Energy (kJ/mol)Notes
60°Staggered (Gauche)0Most stable conformation.
120°Eclipsed~15High-energy transition state due to steric clash.
180°Staggered (Anti)~0.5Slightly higher in energy than gauche due to other interactions.
240°Eclipsed~15High-energy transition state.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system's behavior. researchgate.netmdpi.com For this compound, MD simulations are the ideal tool for studying its behavior in a solvent, bridging the gap between the static picture of a single molecule and the macroscopic properties of a solution.

An MD simulation would typically involve placing a number of this compound molecules in a simulation box filled with solvent molecules (e.g., hexane or toluene) and solving Newton's equations of motion for every atom. Such a simulation would vividly illustrate several key properties:

Aggregation State: The simulation would confirm the compound's existence as a monomer in solution. By analyzing the distances between aluminium centers over time, one can rule out the formation of stable dimers or larger aggregates. nih.govnih.gov

Solvation Structure: MD allows for the examination of how solvent molecules arrange themselves around the solute. The flexible, nonpolar alkyl chains would be favorably solvated by a nonpolar solvent, and the simulation could determine the structure of the first solvation shell.

Dynamic Properties: The simulation trajectory yields valuable data on the dynamic behavior of the molecule. This includes the calculation of the diffusion coefficient, which measures how quickly the molecule moves through the solvent, and the analysis of the conformational dynamics of the 2-methylpentyl chains as they flex and rotate in solution.

Table 3: Key Properties Derivable from Molecular Dynamics Simulations Values are representative estimates for a molecule of this size in a nonpolar solvent at room temperature.

PropertyDescriptionExpected Outcome/Value
Radial Distribution Function g(r) of Al-Al Describes the probability of finding another Al atom at a distance r from a reference Al atom.A flat line after the initial peak, indicating no preferred aggregation distance and a monomeric state.
Diffusion Coefficient A measure of the translational mobility of the molecule in the solvent.1.0 - 2.0 x 10⁻⁹ m²/s
Radius of Gyration (Rg) A measure of the molecule's overall size and compactness.4.5 - 5.5 Å
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.Fluctuations would indicate the dynamic "breathing" motion of the flexible alkyl chains.

Future Directions and Emerging Research Avenues for Tris 2 Methylpentyl Aluminium

Sustainable Synthetic Strategies for Organoaluminium Compounds

The industrial production of simple trialkylaluminium compounds, such as triethylaluminium and trimethylaluminium, has traditionally relied on multi-step processes involving alkyl halides and aluminum metal, often using alkali metals for reduction. wikipedia.org A typical industrial synthesis can be summarized by the following reactions:

Alkylation of Aluminium Powder : 2 Al + 3 R-Cl → R₃Al₂Cl₃

Reduction : 2 R₃Al₂Cl₃ + 6 Na → R₆Al₂ + 2 Al + 6 NaCl

This conventional route, while effective, presents challenges related to sustainability, including the use of stoichiometric metallic reductants and halogenated reagents. Future research is increasingly focused on developing greener and more atom-economical synthetic pathways. For a compound like Tris(2-methylpentyl)aluminium, these emerging strategies could offer significant advantages.

Key research avenues include:

Direct Synthesis from Alkenes : Building upon the Ziegler-Natta process, developing catalytic systems that enable the direct and selective hydroalumination of specific alkenes, such as 2-methyl-1-pentene (B165372), would be a major advancement. rsc.org This avoids the use of alkyl halides entirely.

Electrochemical Synthesis : Electrochemistry offers a powerful alternative for driving chemical reactions. researchgate.net Research into the electrochemical synthesis of organoaluminium compounds could reduce the reliance on chemical reducing agents, potentially using renewable electricity as the primary energy input. wiley.com

Mechanochemical Methods : The use of mechanical force to induce chemical reactions is a rapidly growing area of green chemistry. Mechanochemical synthesis could potentially reduce solvent use and energy consumption in the preparation of organoaluminium reagents. researchgate.net

Bio-derived Feedstocks : Investigating routes to produce the requisite alkene (2-methyl-1-pentene) from biomass sources could significantly improve the lifecycle sustainability of this compound.

Comparison of Synthetic Strategies for Trialkylaluminium Compounds
StrategyKey FeaturesPotential Sustainability GainsResearch Challenges
Conventional Industrial ProcessMulti-step; uses alkyl halides and metallic reductants. wikipedia.orgWell-established and scalable.Generates inorganic salt waste; relies on halogenated compounds.
Catalytic HydroaluminationDirect addition of Al-H across an alkene. rsc.orgHigh atom economy; avoids halide waste.Catalyst development for specific branched alkenes; selectivity control.
Electrochemical MethodsUses electrical current to drive synthesis. researchgate.netEliminates chemical reductants; can be powered by renewables.Electrode and electrolyte design; process scale-up.
MechanochemistrySolvent-free or low-solvent synthesis driven by mechanical force. researchgate.netReduced solvent waste; potential for lower energy input.Ensuring complete reaction; scalability of ball-milling equipment.

Exploration of Novel Catalytic Transformations and Multifunctional Catalyst Design

Organoaluminium compounds are widely used as co-catalysts in polymerization, but their potential as primary catalysts in a broader range of organic transformations is an active area of research. wikipedia.orgd-nb.info The Lewis acidic nature of the aluminum center is key to its catalytic activity. chemeurope.com For this compound, the bulky 2-methylpentyl groups could be leveraged to create unique steric environments, influencing the selectivity of catalytic reactions.

Future research in this area will likely focus on several key themes:

Asymmetric Catalysis : Designing chiral ligand systems that can coordinate to the aluminum center of this compound could enable its use in asymmetric synthesis, a field where aluminum-based catalysts have already shown promise. alfachemic.comacs.org This could include reactions like asymmetric conjugate additions or carbonyl-ene cyclizations. sigmaaldrich.com

CO₂ Valorization : The development of catalysts that can utilize carbon dioxide as a C1 feedstock is a critical goal for sustainable chemistry. Aluminum complexes have demonstrated high activity in the synthesis of organic carbonates from epoxides and CO₂. researchgate.netbohrium.comacs.org Tailoring the ligand sphere around an aluminum center bearing 2-methylpentyl groups could optimize catalyst activity and substrate scope for these and other CO₂ insertion reactions. d-nb.info

Hydrofunctionalization Reactions : Aluminum catalysts have been successfully employed in various hydrofunctionalization reactions, such as hydroboration and hydroamination. d-nb.info Exploring the utility of this compound in these transformations could lead to new methods for creating C-B and C-N bonds with novel selectivity profiles.

Multifunctional Catalyst Design : This involves creating a single catalyst that possesses multiple active sites, such as a Lewis acid center (the Al atom) and a Brønsted base or other functional group integrated into the ligand framework. Such a design can enable cooperative catalysis, leading to higher efficiency and new reaction pathways. alfachemic.com

Advancements in Materials Science: Tailored Precursors for Next-Generation Technologies

Organometallic compounds are crucial precursors for the fabrication of advanced materials, particularly thin films and nanoparticles, through techniques like Metal-Organic Chemical Vapour Deposition (MOCVD). niscpr.res.indtic.mil The choice of the organometallic precursor is critical, as its chemical structure (e.g., the nature of the alkyl groups) influences its volatility, decomposition temperature, and the purity of the final material.

This compound, with its specific branched alkyl groups, can be considered a "tailored" precursor for specialized applications:

Deposition of Aluminium-Containing Films : As a source of high-purity aluminum, it could be used to deposit thin films of aluminum metal, aluminum oxide (Al₂O₃), or aluminum nitride (AlN). dtic.mil The branched alkyl groups may offer advantages in controlling the deposition rate and film morphology compared to standard precursors like trimethylaluminium.

III-V Semiconductors : In the manufacturing of III-V semiconductors such as Gallium Arsenide (GaAs) or Indium Aluminum Arsenide (InAlAs), organoaluminium compounds are essential sources for the Group III element. niscpr.res.in The decomposition characteristics of this compound could be fine-tuned to achieve specific doping profiles or interface properties in complex semiconductor heterostructures.

Nanoparticle Synthesis : The thermal decomposition of organometallic precursors is a common method for synthesizing metallic or metal oxide nanoparticles. mdpi.com this compound could serve as a precursor for Al or Al₂O₃ nanoparticles. The organic ligands can act as capping agents during synthesis, and the specific structure of the 2-methylpentyl group could influence the size, shape, and surface properties of the resulting nanoparticles. mdpi.com

Potential Applications of this compound as a Material Precursor
Technology AreaMaterial SynthesizedPotential Advantage of this compoundRelevant Deposition Technique
MicroelectronicsAluminum Oxide (Al₂O₃) thin filmsMay allow for lower deposition temperatures or improved film quality due to unique decomposition pathways. dtic.milMOCVD, Atomic Layer Deposition (ALD)
OptoelectronicsIII-V Semiconductors (e.g., AlGaAs, InAlAs)The branched alkyl structure could influence carbon incorporation and layer uniformity. niscpr.res.inMOCVD / MOVPE
Catalysis & CompositesAlumina (Al₂O₃) nanoparticlesLigand structure may control nanoparticle size and dispersibility. mdpi.comThermal Decomposition in Solution

Integration of Artificial Intelligence and Machine Learning in Organoaluminium Research

Future applications of AI/ML in the context of this compound include:

Predictive Modeling : Training ML models on existing experimental data to predict the reactivity and selectivity of organoaluminium reagents in various transformations. acs.org This could help researchers quickly screen for promising applications of this compound without extensive trial-and-error experimentation.

Catalyst Design : Using generative models to design new ligands for aluminum catalysts. beilstein-journals.org An ML model could explore a vast virtual library of ligand structures to identify candidates that, when combined with an Al(2-methylpentyl)₃ fragment, are predicted to have high activity and selectivity for a specific catalytic reaction. whiterose.ac.uk

Reaction Optimization : Employing algorithms to rapidly optimize reaction conditions (e.g., temperature, solvent, catalyst loading) in an automated fashion. Robotic platforms integrated with ML algorithms can perform experiments in a closed-loop system, continuously learning and improving conditions to maximize yield or selectivity. rsc.org

Materials Discovery : ML models can predict the properties of materials (e.g., band gap, hardness) based on their composition and structure. This can guide the use of precursors like this compound in MOCVD to create novel materials with targeted functionalities for electronic or optical applications. aip.org

Expanding the Scope of Organoaluminium Chemistry to New Oxidation States and Ligand Systems

While aluminum is almost exclusively found in the +3 oxidation state in its common compounds, the exploration of low-valent organoaluminium species, particularly those with aluminum in the +1 or +2 oxidation state, is a fascinating frontier of fundamental chemistry. quora.comwikipedia.org These unusual species exhibit unique structures and reactivity.

Key research directions include:

Low-Valent Chemistry : The first organoaluminium compound with an Al-Al bond (a dialane) was reported in 1988, prepared by the reduction of a dialkylaluminium chloride. wikipedia.org Further research has led to the synthesis of remarkable cluster compounds, such as tetraalanes with a tetrahedrane (B94278) core and even an icosahedral [Al₁₂(i-Bu)₁₂]²⁻ cluster. wikipedia.org Investigating the reduction of this compound or its derivatives could lead to new low-valent clusters with unique structural and electronic properties. researcher.lifeuni-due.de

Novel Ligand Systems : The reactivity of an organometallic compound is profoundly influenced by its ligands. goettingen-research-online.de Recent research has demonstrated that carefully designed ligand scaffolds can stabilize reactive aluminum centers and enable new catalytic activities. researcher.life For example, 2,6-bis(imino)pyridine (BIP) ligands have been used to create organoaluminium complexes that can undergo reversible hydride exchange, mimicking biological cofactors. nih.gov Exploring the coordination chemistry of this compound with such advanced, "non-innocent" ligands that can actively participate in chemical reactions is a promising avenue for discovering novel reactivity. researchgate.net

Unusual Coordination Geometries : While typically featuring three- or four-coordinate aluminum centers, the use of bulky or polydentate ligands can enforce unusual geometries, such as pentacoordinated aluminum complexes. wikipedia.orgacs.org Studying how the sterically demanding 2-methylpentyl groups interact with complex ligand architectures could lead to the isolation of species with novel structures and catalytic potential. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Tris(2-methylpentyl)aluminium, and how can purity be validated?

  • Methodology : Organoaluminium compounds are typically synthesized via alkylation of aluminium halides using Grignard reagents or alkyl lithium agents. For this compound, reaction kinetics and stoichiometry must be rigorously controlled to avoid side products like dialkylaluminium halides. Post-synthesis purification involves fractional distillation under inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation.
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁷Al) is critical for structural confirmation. For purity assessment, inductively coupled plasma atomic emission spectroscopy (ICP-AES) can quantify residual aluminium halides or metals .

Q. How do steric and electronic properties of the 2-methylpentyl ligand influence the compound’s reactivity in catalysis?

  • Steric Effects : The branched 2-methylpentyl group increases steric hindrance, reducing accessibility to the aluminium center. This can lower catalytic activity in polymerization reactions but enhance selectivity in asymmetric catalysis.
  • Electronic Effects : Electron-donating alkyl groups stabilize the aluminium center, altering Lewis acidity. Comparative studies with trimethylaluminium (less steric hindrance, higher acidity) can clarify reactivity trends .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in alkyl transfer reactions, and how can computational modeling validate experimental data?

  • Experimental Design : Use kinetic isotope effects (KIE) and trapping intermediates (e.g., with Lewis bases like THF) to probe reaction pathways. Density Functional Theory (DFT) calculations can model transition states and predict activation barriers.
  • Data Contradictions : Discrepancies between theoretical and experimental results may arise from solvent effects or aggregation states not accounted for in simulations. Multi-reference methods (e.g., CASSCF) may improve accuracy .

Q. How does this compound compare to Tris(8-hydroxyquinolinato)aluminium (Alq3) in electronic applications, particularly in charge transport efficiency?

  • Electronic Structure : Alq3’s conjugated ligand system enables electron transport in OLEDs, while alkyl-aluminium compounds like this compound lack π-conjugation, limiting their use in emissive layers. However, their strong reducing properties may facilitate electron injection in multilayer devices.
  • Experimental Validation : Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry can compare HOMO/LUMO levels. Device efficiency metrics (e.g., external quantum efficiency) should be benchmarked against Alq3-based diodes .

Q. What are the challenges in characterizing the thermal stability of this compound, and how can differential scanning calorimetry (DSC) mitigate these?

  • Thermal Decomposition Pathways : Pyrophoric behaviour complicates thermal analysis. Use hermetically sealed DSC crucibles under inert gas to prevent oxidation. Monitor exothermic peaks for decomposition onset temperatures.
  • Comparative Data : Cross-reference with Trimethylaluminium’s thermal profiles (e.g., NIST data) to identify ligand-specific stability trends .

Methodological Considerations

Q. How can researchers resolve contradictions in reported Lewis acidity scales for alkylaluminium compounds?

  • Approach : Standardize acidity measurements using Gutmann-Beckett donor numbers or IR spectroscopy with probe molecules (e.g., CO). Control solvent polarity and concentration to minimize experimental variability.
  • Case Study : Compare this compound’s acceptor number with less hindered analogues (e.g., triethylaluminium) to isolate steric contributions .

Q. What strategies optimize the compound’s use in Ziegler-Natta polymerization while minimizing chain-transfer side reactions?

  • Catalyst Design : Co-catalysts like TiCl4 can modulate aluminium’s electrophilicity. Adjust monomer-to-catalyst ratios to suppress β-hydride elimination.
  • In Situ Monitoring : Gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry track molecular weight distributions and side products .

Data Presentation Guidelines

  • Tables : Include comparative data on reactivity, thermal stability, and electronic properties against benchmark compounds (e.g., Alq3, trimethylaluminium).
  • References : Cite peer-reviewed studies on analogous aluminium complexes for methodological rigor, avoiding non-academic sources .

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